molecular formula C11H11N5OS B7742629 2-Amino-4-methyl-N'-[(1E)-pyridin-4-ylmethylidene]-1,3-thiazole-5-carbohydrazide

2-Amino-4-methyl-N'-[(1E)-pyridin-4-ylmethylidene]-1,3-thiazole-5-carbohydrazide

Cat. No.: B7742629
M. Wt: 261.31 g/mol
InChI Key: KUBUEYXZNJAVTM-MKMNVTDBSA-N
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Description

2-Amino-4-methyl-N’-[(1E)-pyridin-4-ylmethylidene]-1,3-thiazole-5-carbohydrazide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methyl-N’-[(1E)-pyridin-4-ylmethylidene]-1,3-thiazole-5-carbohydrazide typically involves the reaction of 2-amino-4-methylthiazole with pyridine-4-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve the use of more robust catalysts and optimized reaction conditions to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methyl-N’-[(1E)-pyridin-4-ylmethylidene]-1,3-thiazole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new thiazole derivatives with varied functional groups .

Scientific Research Applications

2-Amino-4-methyl-N’-[(1E)-pyridin-4-ylmethylidene]-1,3-thiazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-methyl-N’-[(1E)-pyridin-4-ylmethylidene]-1,3-thiazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-methyl-N’-[(1E)-pyridin-4-ylmethylidene]-1,3-thiazole-5-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound for research and industrial applications .

Properties

IUPAC Name

2-amino-4-methyl-N-[(E)-pyridin-4-ylmethylideneamino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5OS/c1-7-9(18-11(12)15-7)10(17)16-14-6-8-2-4-13-5-3-8/h2-6H,1H3,(H2,12,15)(H,16,17)/b14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBUEYXZNJAVTM-MKMNVTDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C(=O)NN=CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)N)C(=O)N/N=C/C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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